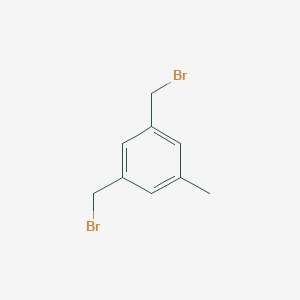

1,3-Bis(bromomethyl)-5-methylbenzene

Description

The exact mass of the compound 3,5-Bis(bromomethyl)toluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 243652. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Bis(bromomethyl)-5-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Bis(bromomethyl)-5-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-bis(bromomethyl)-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDWRXXKHRUFMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311477 | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19294-04-3 | |

| Record name | 19294-04-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Bis(bromomethyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene (CAS: 19294-04-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(bromomethyl)-5-methylbenzene, a versatile reagent in organic synthesis with significant applications in pharmaceutical research and development. This document details the compound's physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis and utilization in the preparation of bioactive molecules. Notably, its role as a key intermediate in the synthesis of the aromatase inhibitor Anastrozole and as a building block for Sphingosine Kinase 2 (SPHK2) inhibitors is highlighted. This guide is intended to be a valuable resource for scientists engaged in medicinal chemistry and drug discovery.

Chemical and Physical Properties

1,3-Bis(bromomethyl)-5-methylbenzene, also known as 3,5-Bis(bromomethyl)toluene, is a halogenated aromatic hydrocarbon.[1] Its structure features a toluene core with two bromomethyl substituents at the meta positions. This arrangement makes it a highly reactive dielectrophile, amenable to various nucleophilic substitution reactions.

Table 1: Physicochemical Properties of 1,3-Bis(bromomethyl)-5-methylbenzene

| Property | Value | Reference(s) |

| CAS Number | 19294-04-3 | [2][3] |

| Molecular Formula | C₉H₁₀Br₂ | [2][3] |

| Molecular Weight | 277.98 g/mol | [2][3] |

| Melting Point | 145-148 °C | [4] |

| Boiling Point | 293.3 °C at 760 mmHg | [4] |

| Density | 1.7 g/cm³ | [4] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Slightly soluble in water | [1][5] |

| LogP | 4.08 | [4] |

Spectroscopic Data

The structural elucidation of 1,3-Bis(bromomethyl)-5-methylbenzene is confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H and ¹³C NMR Spectral Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.3 | s | Aromatic CH |

| ~4.4 | s | -CH₂Br | |

| ~2.3 | s | -CH₃ | |

| ¹³C NMR | ~139 | s | Aromatic C-CH₃ |

| ~138 | s | Aromatic C-CH₂Br | |

| ~130 | s | Aromatic CH | |

| ~32 | s | -CH₂Br | |

| ~21 | s | -CH₃ |

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (-CH₃, -CH₂Br) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretching |

| ~1210 | Strong | C-Br stretch |

| ~730 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 278 | Moderate | [M+2]⁺ (due to ⁸¹Br isotope) |

| 276 | Moderate | [M]⁺ (Molecular ion) |

| 197 | High | [M - Br]⁺ |

| 118 | High | [M - 2Br]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene

The synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene is typically achieved through the radical bromination of mesitylene (1,3,5-trimethylbenzene).[6][7]

Experimental Procedure:

-

To a solution of mesitylene in a suitable non-polar solvent (e.g., carbon tetrachloride or a safer alternative), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN.[6]

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[6]

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent to yield 1,3-Bis(bromomethyl)-5-methylbenzene.[6]

dot

Caption: Synthesis workflow of 1,3-Bis(bromomethyl)-5-methylbenzene.

Application in the Synthesis of Anastrozole

1,3-Bis(bromomethyl)-5-methylbenzene is a key starting material for the synthesis of Anastrozole, a non-steroidal aromatase inhibitor.[6][8] The synthesis involves a multi-step process.[9]

Experimental Workflow:

-

Cyanation: 1,3-Bis(bromomethyl)-5-methylbenzene is reacted with a cyanide source, such as potassium cyanide, in the presence of a phase-transfer catalyst to yield 2,2'-(5-methyl-1,3-phenylene)diacetonitrile.[8][9]

-

Methylation: The resulting diacetonitrile undergoes methylation on the benzylic carbons using methyl iodide and a strong base like sodium hydride to form 2,2'-(5-methyl-1,3-phenylene)di(2-methylpropionitrile).[8]

-

Bromination: The methyl group on the toluene ring is selectively brominated, typically with N-bromosuccinimide (NBS) and a radical initiator, to produce 3,5-bis(2-cyanoprop-2-yl)benzyl bromide.[9]

-

Alkylation with Triazole: The final step involves the reaction of the benzyl bromide intermediate with 1,2,4-triazole or its sodium salt to yield Anastrozole.[9]

dot

Caption: Synthetic pathway of Anastrozole from 3,5-bis(bromomethyl)toluene.

Role in Drug Development: Sphingosine Kinase 2 (SPHK2) Inhibitors

1,3-Bis(bromomethyl)-5-methylbenzene serves as a scaffold in the synthesis of inhibitors targeting Sphingosine Kinase 2 (SPHK2).[10] SPHK2 is an enzyme that catalyzes the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of the SPHK/S1P signaling pathway is implicated in several diseases, including cancer and inflammatory disorders.

Inhibition of SPHK2 is a promising therapeutic strategy. 1,3-Bis(bromomethyl)-5-methylbenzene can be utilized to synthesize bis-substituted compounds that can interact with the active site of SPHK2. The two bromomethyl groups allow for the introduction of various functionalities through nucleophilic substitution, enabling the generation of a library of potential inhibitors for structure-activity relationship (SAR) studies.

Sphingosine Kinase 2 Signaling Pathway

The SPHK2 signaling pathway plays a crucial role in cellular regulation.

dot

Caption: Simplified SPHK2 signaling pathway and point of inhibition.

Conclusion

1,3-Bis(bromomethyl)-5-methylbenzene is a valuable and versatile building block for organic synthesis, with demonstrated importance in the pharmaceutical industry. Its utility in the synthesis of Anastrozole and as a scaffold for the development of novel SPHK2 inhibitors underscores its significance for researchers and drug development professionals. The detailed information on its properties, synthesis, and applications provided in this guide serves as a practical resource for leveraging this compound in the discovery and development of new therapeutic agents.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]

- 5. 3,5-Bis(bromomethyl)toluene | 19294-04-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

A Technical Guide to the Synthesis and Characterization of 3,5-Bis(bromomethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3,5-bis(bromomethyl)toluene, a key intermediate in organic synthesis. The document details the prevalent synthetic methodology, the Wohl-Ziegler bromination of 3,5-dimethyltoluene, and outlines a comprehensive characterization profile using modern analytical techniques. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.

Introduction

3,5-Bis(bromomethyl)toluene, with the chemical formula C₉H₁₀Br₂, is a halogenated aromatic hydrocarbon. It presents as a white to off-white crystalline solid and serves as a versatile building block in the synthesis of a variety of organic molecules.[1] Its bifunctional nature, arising from the two reactive bromomethyl groups, makes it a valuable precursor for the synthesis of polymers, dendrimers, and complex heterocyclic compounds.[1] Notably, it is a crucial intermediate in the preparation of the non-steroidal aromatase inhibitor Anastrozole, a drug used in the treatment of breast cancer, and in the synthesis of sphingosine kinase 2 inhibitors.[2]

Synthesis of 3,5-Bis(bromomethyl)toluene

The most common and efficient method for the synthesis of 3,5-bis(bromomethyl)toluene is the Wohl-Ziegler reaction, which involves the free-radical bromination of the benzylic methyl groups of 3,5-dimethyltoluene.[3][4][5][6][7] This reaction typically utilizes N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

Synthetic Workflow

The synthesis of 3,5-bis(bromomethyl)toluene from 3,5-dimethyltoluene via the Wohl-Ziegler reaction can be visualized as a three-stage process: initiation, propagation, and termination. The overall workflow, from starting materials to the purified product, is depicted in the following diagram.

Experimental Protocol

This protocol is a generalized procedure based on the principles of the Wohl-Ziegler bromination.

Materials:

-

3,5-Dimethyltoluene

-

N-Bromosuccinimide (NBS)

-

2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Anhydrous Carbon Tetrachloride (CCl₄) or Acetonitrile

-

Suitable solvent for recrystallization (e.g., hexanes, ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in a suitable solvent (e.g., CCl₄).

-

Addition of Reagents: To the solution, add N-bromosuccinimide (approximately 2.2 equivalents) and a catalytic amount of a radical initiator (AIBN or BPO).

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically initiated by the thermal decomposition of the radical initiator. The progress of the reaction can be monitored by the consumption of the starting material using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The succinimide byproduct, which is insoluble in CCl₄, can be removed by filtration.

-

Purification: The filtrate is then concentrated under reduced pressure to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent or solvent mixture to afford pure 3,5-bis(bromomethyl)toluene as a crystalline solid.[8][9][10]

Characterization of 3,5-Bis(bromomethyl)toluene

Thorough characterization is essential to confirm the identity and purity of the synthesized 3,5-bis(bromomethyl)toluene. The following tables summarize the key physical and spectral data.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀Br₂ | [11] |

| Molecular Weight | 277.98 g/mol | [11] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 64-67 °C | [1][12][13] |

| CAS Number | 19294-04-3 | [11] |

Note: Some sources report a melting point of 145-148 °C, which may correspond to an impurity or a different crystalline form. However, the more commonly cited range is 64-67 °C.[1][12][13][14]

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | m | 3H | Aromatic protons |

| ~4.48 | s | 4H | -CH₂Br protons |

| ~2.3 | s | 3H | -CH₃ protons |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~138-140 | Quaternary aromatic carbons |

| ~128-132 | CH aromatic carbons |

| ~32-34 | -CH₂Br carbons |

| ~21 | -CH₃ carbon |

3.2.3. FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.[15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2920-2850 | Medium | Aliphatic C-H stretch (from -CH₃ and -CH₂Br) |

| ~1600, ~1480 | Medium | Aromatic C=C ring stretch |

| ~1200-1250 | Strong | C-Br stretch |

| ~800-900 | Strong | Aromatic C-H out-of-plane bend |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 276, 278, 280 | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 197, 199 | Loss of a -CH₂Br group |

| 118 | Loss of two bromine atoms |

| 91 | Tropylium ion (C₇H₇⁺) |

Applications in Drug Development

3,5-Bis(bromomethyl)toluene is a pivotal intermediate in the synthesis of several pharmacologically active compounds. Its most prominent application is in the multi-step synthesis of Anastrozole.

Role in Anastrozole Synthesis

The synthesis of Anastrozole from 3,5-bis(bromomethyl)toluene involves a series of transformations to build the final drug molecule. The logical flow of this synthesis is presented below.

References

- 1. echemi.com [echemi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Chemicals [chemicals.thermofisher.cn]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 11. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3,5-Bis(bromomethyl)toluene CAS#: 19294-04-3 [m.chemicalbook.com]

- 13. 3,5-Bis(bromomethyl)toluene manufacturers and suppliers in india [chemicalbook.com]

- 14. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]

- 15. uanlch.vscht.cz [uanlch.vscht.cz]

Crystal Structure Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No: 19294-04-3), a key intermediate in the synthesis of various bioactive compounds, including inhibitors of Sphingosine Kinase 2 (SphK2).[1] While a publicly deposited crystal structure for 1,3-Bis(bromomethyl)-5-methylbenzene is not available at the time of this writing, this document outlines the detailed experimental protocols for its synthesis, crystallization, and subsequent X-ray crystallographic analysis. Furthermore, this guide presents representative crystallographic data from a closely related compound, 3,5-bis(bromomethyl)phenyl acetate, to illustrate the expected outcomes of such an analysis.

Introduction

1,3-Bis(bromomethyl)-5-methylbenzene, also known as 3,5-bis(bromomethyl)toluene, is an aromatic compound with the molecular formula C₉H₁₀Br₂.[2][3][4] Its structure, featuring two reactive bromomethyl groups and a central methyl-substituted benzene ring, makes it a versatile building block in organic synthesis.[1] Of particular interest to the pharmaceutical industry is its role as a precursor in the development of Sphingosine Kinase 2 (SphK2) inhibitors, a class of molecules with potential therapeutic applications in cancer and other diseases.[1]

Understanding the precise three-dimensional structure of 1,3-Bis(bromomethyl)-5-methylbenzene through single-crystal X-ray diffraction is crucial for comprehending its reactivity, intermolecular interactions, and solid-state packing. This knowledge can inform the design of novel synthetic routes and the development of new therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of 1,3-Bis(bromomethyl)-5-methylbenzene is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 19294-04-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₀Br₂ | [2][3][4] |

| Molecular Weight | 277.98 g/mol | [2][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 64-67 °C or 145-148 °C (conflicting reports) | [6][7] |

| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [1][6] |

Experimental Protocols

Synthesis of 1,3-Bis(bromomethyl)-5-methylbenzene

A common synthetic route to 1,3-Bis(bromomethyl)-5-methylbenzene involves the radical bromination of 3,5-dimethyltoluene. A detailed experimental protocol is as follows:

Materials:

-

3,5-Dimethyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or another radical initiator)

-

Carbon tetrachloride (or a suitable non-polar solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyltoluene in carbon tetrachloride.

-

Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Heat the reaction mixture to reflux under irradiation with a UV lamp to initiate the radical chain reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure 1,3-Bis(bromomethyl)-5-methylbenzene.

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound.

Procedure:

-

Dissolve the purified 1,3-Bis(bromomethyl)-5-methylbenzene in a minimal amount of a suitable solvent (e.g., hexane, ethyl acetate, or a mixture thereof) at a slightly elevated temperature.

-

Allow the solution to cool slowly to room temperature.

-

Transfer the solution to a loosely covered vial or beaker to allow for slow evaporation of the solvent over several days.

-

Monitor for the formation of well-defined single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the general procedure for single-crystal X-ray diffraction analysis.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

The diffraction data are processed, including integration of the reflection intensities and correction for absorption.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data (Representative Example)

As a definitive crystal structure for 1,3-Bis(bromomethyl)-5-methylbenzene is not publicly available, we present the crystallographic data for the closely related compound, 3,5-bis(bromomethyl)phenyl acetate , to illustrate the type of information obtained from such an analysis.

Table 2: Crystal Data and Structure Refinement for 3,5-bis(bromomethyl)phenyl acetate

| Parameter | Value |

| Empirical Formula | C₁₀H₁₀Br₂O₂ |

| Formula Weight | 322.00 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 7.987(2) Å |

| b | 9.876(3) Å |

| c | 14.567(4) Å |

| α | 87.98(3)° |

| β | 80.87(3)° |

| γ | 71.34(3)° |

| Volume | 1069.8(5) ų |

| Z | 4 |

| Calculated Density | 2.000 Mg/m³ |

| Absorption Coefficient | 7.699 mm⁻¹ |

| F(000) | 624 |

| Theta range for data collection | 2.08 to 25.00° |

| Reflections collected | 7498 |

| Independent reflections | 3746 [R(int) = 0.0416] |

| Final R indices [I>2sigma(I)] | R1 = 0.0428, wR2 = 0.1012 |

| R indices (all data) | R1 = 0.0601, wR2 = 0.1103 |

| Largest diff. peak and hole | 0.658 and -0.701 e.Å⁻³ |

Data obtained from a representative structure and should be treated as illustrative.

Molecular and Crystal Structure (Representative Example)

In the crystal structure of the representative compound, 3,5-bis(bromomethyl)phenyl acetate, the two bromomethyl groups are situated on opposite sides of the benzene ring. The crystal packing is influenced by intermolecular interactions, including halogen bonding (Br···Br interactions) and weak C—H···O hydrogen bonds. These interactions lead to the formation of a three-dimensional supramolecular network. A similar arrangement and set of interactions would be anticipated for 1,3-Bis(bromomethyl)-5-methylbenzene.

Relevance to Drug Development: Sphingosine Kinase 2 Signaling

1,3-Bis(bromomethyl)-5-methylbenzene serves as a scaffold for the synthesis of inhibitors targeting Sphingosine Kinase 2 (SphK2), an enzyme that catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P).[8] S1P is a crucial signaling lipid involved in a multitude of cellular processes, including cell growth, proliferation, and survival.[8] Dysregulation of the SphK2/S1P signaling pathway has been implicated in various diseases, including cancer.[8]

Inhibitors developed from 1,3-Bis(bromomethyl)-5-methylbenzene are designed to bind to SphK2, blocking its catalytic activity. This prevents the production of S1P, thereby modulating downstream signaling pathways that contribute to tumorigenesis. The structural information gleaned from crystal structure analysis is invaluable for the rational design of more potent and selective SphK2 inhibitors.

Conclusion

This technical guide has detailed the methodologies for the synthesis, crystallization, and crystal structure analysis of 1,3-Bis(bromomethyl)-5-methylbenzene. While a definitive crystal structure for this specific compound is not yet publicly available, the provided protocols and representative data from a closely related molecule offer a comprehensive framework for researchers in the field. The structural insights gained from such analyses are paramount for advancing the synthesis of complex molecules and for the structure-based design of novel therapeutics targeting pathways such as the Sphingosine Kinase 2 signaling cascade.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3,5-Bis(bromomethyl)toluene | C9H10Br2 | CID 316162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Benchchem [benchchem.com]

- 4. 1,3-bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Buy Now [molport.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3,5-Bis(bromomethyl)toluene | 19294-04-3 [chemicalbook.com]

- 7. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]

- 8. The Functional Role of Sphingosine Kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Bis(bromomethyl)-5-methylbenzene: Nomenclature, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,3-Bis(bromomethyl)-5-methylbenzene, a versatile bifunctional electrophile widely employed in organic synthesis. This document covers its nomenclature, key chemical identifiers, and its significant role as a building block in the synthesis of complex molecular architectures, including macrocycles and biologically active compounds such as sphingosine kinase 2 (SphK2) inhibitors. Detailed experimental protocols, data presentation, and workflow visualizations are provided to support researchers in its practical application.

Chemical Identity and Nomenclature

1,3-Bis(bromomethyl)-5-methylbenzene is an aromatic compound characterized by a toluene core substituted with two bromomethyl groups at the meta positions. A comprehensive list of its alternative names and chemical identifiers is presented in Table 1.

Table 1: Alternative Names and Chemical Identifiers for 1,3-Bis(bromomethyl)-5-methylbenzene

| Identifier Type | Value |

| Systematic (IUPAC) Name | 1,3-Bis(bromomethyl)-5-methylbenzene |

| Common Synonyms | 3,5-Bis(bromomethyl)toluene |

| α,α'-Dibromomesitylene | |

| 3,5-Di(bromomethyl)toluene | |

| 5-Methyl-1,3-bis(bromomethyl)benzene | |

| Benzene, 1,3-bis(bromomethyl)-5-methyl- | |

| CAS Number | 19294-04-3 |

| Molecular Formula | C₉H₁₀Br₂ |

| Molecular Weight | 277.98 g/mol |

| InChI Key | AKDWRXXKHRUFMS-UHFFFAOYSA-N |

| SMILES | Cc1cc(CBr)cc(CBr)c1 |

The relationship between the primary IUPAC name and its common synonyms is illustrated in the following diagram.

Caption: Nomenclature hierarchy for 1,3-Bis(bromomethyl)-5-methylbenzene.

Synthetic Applications and Experimental Protocols

The two benzylic bromide functionalities of 1,3-Bis(bromomethyl)-5-methylbenzene make it an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the construction of macrocyclic compounds known as cyclophanes and in the synthesis of pharmacologically relevant molecules.

Synthesis of Thiacyclophanes

A prominent application of 1,3-Bis(bromomethyl)-5-methylbenzene is in the synthesis of thiacyclophanes, which are valuable in host-guest chemistry and materials science. A general experimental workflow for the synthesis of a thiacyclophane dimer is presented below.

Caption: General workflow for the synthesis of thiacyclophanes.

Detailed Experimental Protocol: Synthesis of a Thiacyclophane Dimer

This protocol is a representative example of a cyclization reaction using 1,3-Bis(bromomethyl)-5-methylbenzene.

Materials:

-

1,3-Bis(bromomethyl)-5-methylbenzene

-

Potassium thioacetate (KSAc)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

A solution of 1,3-Bis(bromomethyl)-5-methylbenzene (1.0 eq) in methanol is prepared in a round-bottom flask.

-

Potassium thioacetate (2.0 eq) and potassium carbonate (2.0 eq) are added to the solution.

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 12-24 hours), and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure thiacyclophane dimer.

Table 2: Representative Data for Thiacyclophane Synthesis

| Parameter | Value |

| Starting Material | 1,3-Bis(bromomethyl)-5-methylbenzene |

| Reagents | Potassium thioacetate, Potassium carbonate |

| Solvent | Methanol |

| Reaction Time | 18 hours |

| Temperature | 25 °C |

| Yield | 50-60% (for the dimeric product) |

| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |

Intermediate in the Synthesis of Sphingosine Kinase 2 (SphK2) Inhibitors

1,3-Bis(bromomethyl)-5-methylbenzene serves as a crucial starting material for the synthesis of various biologically active molecules, including inhibitors of Sphingosine Kinase 2 (SphK2). SphK2 is an important enzyme in cell signaling, and its inhibition is a therapeutic strategy in oncology.

The synthetic utility of 1,3-Bis(bromomethyl)-5-methylbenzene in this context is to provide a rigid scaffold onto which other functional groups can be attached to generate the final inhibitor.

Signaling Pathway Context

The final products derived from 1,3-Bis(bromomethyl)-5-methylbenzene, not the compound itself, are designed to interact with specific biological targets. In the case of SphK2 inhibitors, the goal is to block the phosphorylation of sphingosine to sphingosine-1-phosphate (S1P), a key signaling molecule.

Caption: Role of a SphK2 inhibitor in the sphingosine signaling pathway.

Conclusion

1,3-Bis(bromomethyl)-5-methylbenzene is a valuable and versatile reagent in synthetic organic chemistry. Its well-defined reactivity allows for the construction of complex and functionally rich molecules. The detailed information and protocols provided in this guide are intended to facilitate its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. Researchers are encouraged to consult the primary literature for specific reaction optimizations and further applications.

Spectroscopic Analysis of 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1,3-Bis(bromomethyl)-5-methylbenzene. This reagent is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring, quality control, and structural verification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts (δ) for 1,3-Bis(bromomethyl)-5-methylbenzene. These values are based on established principles of NMR spectroscopy and data from similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.3 | Singlet | 3H |

| -CH₂Br | ~4.5 - 4.8 | Singlet | 4H |

| Ar-H | ~7.2 - 7.4 | Singlet/Multiplet | 3H |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| -CH₃ | ~21 |

| -CH₂Br | ~33 |

| Ar-C (quaternary, C-CH₃) | ~138 |

| Ar-C (quaternary, C-CH₂Br) | ~139 |

| Ar-CH | ~128 - 130 |

Experimental Protocol for NMR Data Acquisition

The following provides a detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of 1,3-Bis(bromomethyl)-5-methylbenzene.

1. Sample Preparation:

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ may also be used depending on solubility and the desired chemical shift dispersion.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of 1,3-Bis(bromomethyl)-5-methylbenzene in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.

2. NMR Spectrometer Parameters:

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected proton signals.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each unique carbon atom.

-

Spectral Width: A spectral width of approximately 200-220 ppm is required to encompass all carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, especially for quaternary carbons which have longer relaxation times.

-

Number of Scans: A larger number of scans (e.g., 128, 256, or more) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

3. Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal (0 ppm) or the residual solvent peak.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: NMR Analysis Workflow.

This comprehensive guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of 1,3-Bis(bromomethyl)-5-methylbenzene using ¹H and ¹³C NMR spectroscopy. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data essential for research and development applications.

"mass spectrometry fragmentation pattern of 3,5-bis(bromomethyl)toluene"

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3,5-bis(bromomethyl)toluene

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's fragmentation behavior under mass spectrometric conditions is crucial for structural elucidation and impurity profiling. This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3,5-bis(bromomethyl)toluene. Due to the absence of a publicly available experimental mass spectrum for this specific molecule, the fragmentation pathway described herein is a predictive model based on established principles of mass spectrometry and the known fragmentation of analogous chemical structures, such as benzyl bromide and other alkyl halides.

Molecular Structure and Properties

-

IUPAC Name: 1,3-bis(bromomethyl)-5-methylbenzene

-

Monoisotopic Mass: 275.91493 Da[1]

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathway

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of 3,5-bis(bromomethyl)toluene is anticipated to proceed through a series of characteristic steps involving the loss of bromine radicals, benzylic cleavage, and rearrangements to form stable carbocations. Aromatic systems, like the toluene backbone, tend to produce a relatively stable molecular ion.[3]

The proposed fragmentation cascade is initiated by the removal of an electron from the molecule to form the molecular ion (M⁺˙). The primary fragmentation pathways are expected to involve the cleavage of the carbon-bromine bonds, which are the weakest bonds in the molecule, and benzylic cleavages that lead to the formation of resonance-stabilized cations.

A key fragmentation pathway for compounds containing a benzyl bromide moiety is the loss of a bromine radical to form a benzyl cation, which can then rearrange to the highly stable tropylium ion.[4][5]

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures resulting from the EI-MS of 3,5-bis(bromomethyl)toluene.

| m/z (Predicted) | Proposed Ion Structure | Formula | Notes on Fragmentation |

| 276/278/280 | [C₉H₁₀Br₂]⁺˙ | C₉H₁₀Br₂ | Molecular ion (M⁺˙) peak cluster due to bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 197/199 | [C₉H₁₀Br]⁺ | C₉H₁₀Br | Loss of a bromine radical (•Br) from the molecular ion. |

| 118 | [C₉H₁₀]⁺ | C₉H₁₀ | Loss of a second bromine radical from the [M-Br]⁺ ion. |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, a common and stable fragment in the mass spectra of toluene derivatives, formed via benzylic cleavage and rearrangement.[4][5] |

Experimental Protocols

While a specific experimental protocol for 3,5-bis(bromomethyl)toluene is not available, a general methodology for obtaining an EI-mass spectrum of a solid, thermally stable organic compound is provided below.

Instrumentation:

-

A high-resolution mass spectrometer equipped with an electron ionization source.

Methodology:

-

Sample Preparation: A small amount of solid 3,5-bis(bromomethyl)toluene is introduced into a capillary tube.

-

Sample Introduction: The sample is introduced into the mass spectrometer's ion source via a direct insertion probe.

-

Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Visualization of the Fragmentation Pathway

The logical flow of the predicted fragmentation cascade of 3,5-bis(bromomethyl)toluene is illustrated in the following diagram.

Caption: Predicted EI-MS fragmentation pathway of 3,5-bis(bromomethyl)toluene.

References

"solubility of 1,3-Bis(bromomethyl)-5-methylbenzene in common organic solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No. 19294-04-3) in common organic solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document combines existing qualitative information with inferred solubility characteristics based on structurally similar compounds and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Core Compound Properties

| Property | Value | Reference |

| Chemical Name | 1,3-Bis(bromomethyl)-5-methylbenzene | |

| Synonyms | 3,5-Bis(bromomethyl)toluene | [1][2] |

| CAS Number | 19294-04-3 | [1] |

| Molecular Formula | C₉H₁₀Br₂ | [1] |

| Molecular Weight | 277.98 g/mol | [1] |

| Melting Point | 64-67 °C | [1] |

| Appearance | Pale Brown to Light Brown Solid | [1] |

Solubility Data

Quantitative solubility data for 1,3-Bis(bromomethyl)-5-methylbenzene is not extensively reported in peer-reviewed literature. However, based on qualitative descriptors from chemical supplier databases and the known solubility of analogous compounds, a general solubility profile can be inferred.

Table 1: Summary of Solubility Data for 1,3-Bis(bromomethyl)-5-methylbenzene

| Solvent | Polarity Index | Qualitative Solubility | Inferred Quantitative Solubility (at ambient temperature) | Basis for Inference |

| Water | 9.0 | Slightly soluble | < 1 g/100 mL | [3] |

| Methanol | 6.6 | Sparingly soluble | Likely low (e.g., 1-5 g/100 mL) | [1][3] |

| Ethanol | 5.2 | Likely soluble | Likely moderate | Recrystallization solvent for similar compounds. |

| Acetone | 5.1 | Likely soluble | Likely moderate to high | Common solvent for non-polar to moderately polar compounds. |

| Dichloromethane | 3.4 | Likely soluble | Likely high | Common solvent for non-polar to moderately polar compounds. |

| Chloroform | 4.4 | Sparingly soluble | Likely moderate | [1][3] |

| Ethyl Acetate | 4.3 | Likely soluble | Likely moderate to high | Common solvent for non-polar to moderately polar compounds. |

| Toluene | 2.4 | Likely soluble | Likely high | Structurally similar to the solute; solubility of o- and p-xylylene dibromide is high.[4][5] |

| Hexane | 0.0 | Likely sparingly soluble | Likely low | Non-polar solvent, may be suitable for recrystallization. |

| Dioxane | 4.8 | Likely soluble | Likely high | p-Xylylene dibromide is highly soluble in hot dioxane.[6] |

Disclaimer: The inferred quantitative solubility values are estimations based on qualitative data and the behavior of structurally similar compounds. For precise applications, experimental determination is strongly recommended.

Experimental Protocols

For researchers requiring precise solubility data, the following experimental protocols are provided.

Experimental Workflow for Solubility Screening

The following workflow can be utilized for a systematic preliminary assessment of solubility in various solvents.

Caption: Figure 1. A stepwise process for the initial qualitative assessment of solubility.

Detailed Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol details a reliable gravimetric method for determining the precise solubility of 1,3-Bis(bromomethyl)-5-methylbenzene in a given organic solvent.[7][8]

Materials:

-

1,3-Bis(bromomethyl)-5-methylbenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 1,3-Bis(bromomethyl)-5-methylbenzene to a vial containing a known volume (e.g., 5 mL) of the selected solvent. An excess is ensured when undissolved solid remains visible.

-

Seal the vial tightly and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The presence of undissolved solid should persist.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw a known volume (e.g., 2 mL) of the supernatant into a syringe.

-

Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporating dish. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Weighing:

-

Place the evaporating dish in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute until all the solvent has evaporated. Alternatively, the dish can be left in a fume hood for slow evaporation, followed by drying in a desiccator.

-

Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporating dish from the final constant weight.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtered aliquot in mL) * 100

-

Logical Relationships in Solubility Determination

The following diagram illustrates the logical steps and decision points in a comprehensive solubility analysis.

Caption: Figure 2. A logical progression from defining the experimental parameters to the final reporting of solubility data.

References

- 1. 3,5-Bis(bromomethyl)toluene CAS#: 19294-04-3 [m.chemicalbook.com]

- 2. 1,3-bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Buy Now [molport.com]

- 3. 3,5-Bis(bromomethyl)toluene manufacturers and suppliers in india [chemicalbook.com]

- 4. o-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]

- 5. p-Xylylene dibromide, 97% | Fisher Scientific [fishersci.ca]

- 6. α,α′-二溴-对二甲苯 purum, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

Health and Safety Handling Precautions for 1,3-Bis(bromomethyl)-5-methylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 1,3-Bis(bromomethyl)-5-methylbenzene (CAS No. 19294-04-3). The following sections detail the compound's properties, associated hazards, and essential safety protocols to ensure its safe use in a laboratory or manufacturing setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,3-Bis(bromomethyl)-5-methylbenzene is presented in Table 1. This data is crucial for understanding its behavior under various experimental and storage conditions.

Table 1: Physical and Chemical Properties of 1,3-Bis(bromomethyl)-5-methylbenzene

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀Br₂ | [1][2][3] |

| Molecular Weight | 277.98 g/mol | [1][2][3] |

| Appearance | Solid | [4] |

| Melting Point | 64-67 °C or 145-148 °C | [2] |

| Boiling Point | 293.3 ± 30.0 °C at 760 mmHg | [2] |

| Density | 1.7 ± 0.1 g/cm³ | [2] |

| Flash Point | 149.8 ± 23.8 °C | [2] |

| Water Solubility | Slightly soluble in water. | |

| SMILES | Cc1cc(CBr)cc(CBr)c1 | [1][3] |

| InChI | InChI=1S/C9H10Br2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4H,5-6H2,1H3 | [1][3] |

Hazard Identification and Classification

1,3-Bis(bromomethyl)-5-methylbenzene is classified as a hazardous substance. It is crucial to understand its potential health effects to implement appropriate safety measures.

GHS Hazard Statements:

The compound is a lachrymator, meaning it can cause tearing.[5][7][9] It is destructive to the tissues of the mucous membranes and upper respiratory tract.[5][7]

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure risks.

Handling:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[9][10][11]

-

Avoid contact with skin, eyes, and clothing.[5][6][9][10][11]

-

Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5][6][9][10][11]

-

Wash hands and any exposed skin thoroughly after handling.[5][9][10][11]

Storage:

-

Store in a cool, dry, and well-ventilated place.[5][7][9][10][11]

-

Keep the container tightly closed when not in use.[5][7][9][10][11]

-

Keep away from incompatible materials such as acids, bases, alcohols, amines, and oxidizing agents.[7][10]

Personal Protective Equipment (PPE)

The following diagram outlines the necessary personal protective equipment for handling 1,3-Bis(bromomethyl)-5-methylbenzene.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following flowchart details the necessary steps.

General Advice: In all cases of exposure, show the safety data sheet to the attending medical professional.[4][9][10][11]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate unnecessary personnel from the area.[5]

-

Ensure adequate ventilation.

-

Wear appropriate personal protective equipment.[5]

-

For solid spills, sweep or shovel the material into a suitable container for disposal.[5][7][10][11]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[5]

-

Specific Hazards: Thermal decomposition can generate carbon oxides and hydrogen bromide.[5]

-

Protective Equipment: Firefighters should wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus.[5]

Toxicological Information

Detailed experimental protocols for toxicological studies, such as LD50 or LC50 data, are not available in the consulted safety data sheets. The primary known toxicological effects are its corrosive and irritant properties.

-

Inhalation: May cause respiratory irritation. Material is destructive to the tissues of the mucous membranes and upper respiratory tract, potentially causing coughing, shortness of breath, headache, and nausea.[5][7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7][9][10][11] Do not allow the product to enter drains or waterways.[4]

This technical guide is intended to provide essential health and safety information. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified use of this substance. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 1,3-Bis(bromomethyl)-5-methylbenzene | 19294-04-3 | Benchchem [benchchem.com]

- 2. 3,5-Bis(bromomethyl)toluene | CAS#:19294-04-3 | Chemsrc [chemsrc.com]

- 3. 1,3-Bis(bromomethyl)-5-methylbenzene [lgcstandards.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. 1,3,5-Tris(bromomethyl)benzene | C9H9Br3 | CID 530258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Electrophilicity of Benzylic Bromides in 3,5-Bis(bromomethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Bis(bromomethyl)toluene is a versatile bifunctional electrophile widely employed in organic synthesis. Its utility stems from the two highly reactive benzylic bromide moieties, which serve as key building blocks for the construction of a diverse array of molecular architectures, including macrocycles, polymers, and pharmacologically active molecules.[1] This guide provides a comprehensive analysis of the electrophilic nature of the benzylic positions in 3,5-bis(bromomethyl)toluene, focusing on the underlying principles governing its reactivity, quantitative data from analogous systems, and detailed experimental protocols for its application in common synthetic transformations.

The reactivity of the bromomethyl groups is a direct consequence of the benzylic nature of the carbon-bromine bond. The adjacent aromatic ring plays a crucial role in stabilizing the transition states of nucleophilic substitution reactions, thereby enhancing the electrophilicity of the benzylic carbons. This stabilization is effective for both SN1 and SN2 reaction pathways, making 3,5-bis(bromomethyl)toluene a versatile reagent for a broad range of nucleophiles.

Reaction Mechanisms and Electrophilicity

The benzylic bromides of 3,5-bis(bromomethyl)toluene readily participate in nucleophilic substitution reactions, primarily through SN1 and SN2 mechanisms. The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature.

SN1 Pathway: In the presence of a polar, protic solvent and a weak nucleophile, the reaction can proceed through a unimolecular mechanism. The rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The stability of this intermediate is significantly enhanced by the delocalization of the positive charge into the adjacent aromatic ring.

SN2 Pathway: With strong, anionic nucleophiles and in polar, aprotic solvents, a bimolecular mechanism is favored. This concerted process involves the backside attack of the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion. The transition state is also stabilized by the partial delocalization of charge into the phenyl ring.

The electrophilicity of the benzylic carbons in 3,5-bis(bromomethyl)toluene is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group at the 5-position is a weak electron-donating group, which can slightly modulate the reactivity of the two benzylic bromide moieties.

Quantitative Reactivity Data

Table 1: Second-Order Rate Constants for the Reaction of Benzyl Bromide with Various Nucleophiles

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) |

| Iodide | Acetone | 2.15 x 10⁻³ |

| Thiocyanate | Methanol | 1.1 x 10⁻³ |

| Azide | Methanol | 4.7 x 10⁻⁴ |

| Pyridine | Acetone | 1.3 x 10⁻⁴ |

| Chloride | Acetone | 3.9 x 10⁻⁵ |

This data, for the parent benzyl bromide, provides a baseline for the expected reactivity. The presence of two reactive sites in 3,5-bis(bromomethyl)toluene allows for sequential or double substitution.

Table 2: Relative Rates of SN2 Reactions for Substituted Benzyl Bromides

| Substituent (para) | Relative Rate (vs. H) | Hammett σ Constant |

| NO₂ | 4.2 | 0.78 |

| Cl | 1.4 | 0.23 |

| H | 1.0 | 0.00 |

| CH₃ | 0.6 | -0.17 |

| OCH₃ | 0.3 | -0.27 |

This data illustrates the electronic effects on the electrophilicity of the benzylic carbon. Electron-withdrawing groups increase the rate of SN2 reactions, while electron-donating groups decrease it. The methyl group in 3,5-bis(bromomethyl)toluene would have a small deactivating effect compared to unsubstituted benzyl bromide.

Experimental Protocols

The following are detailed methodologies for key reactions involving 3,5-bis(bromomethyl)toluene, adapted from established procedures for similar benzylic bromides.

Protocol 1: Williamson Ether Synthesis with 3,5-Bis(bromomethyl)toluene

This protocol describes the synthesis of a bis-ether by reacting 3,5-bis(bromomethyl)toluene with a sodium alkoxide.

Materials:

-

3,5-Bis(bromomethyl)toluene

-

Sodium metal

-

Anhydrous alcohol (e.g., ethanol, isopropanol)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous alcohol (20 mL per 10 mmol of alcohol). Carefully add sodium metal (2.2 equivalents based on the alcohol) in small pieces with stirring. Continue stirring until all the sodium has dissolved.

-

Reaction Setup: To the freshly prepared sodium alkoxide solution, add a solution of 3,5-bis(bromomethyl)toluene (1.0 equivalent) in anhydrous diethyl ether or THF (10 mL) dropwise at room temperature.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: N-Alkylation of a Primary Amine with 3,5-Bis(bromomethyl)toluene

This protocol details the synthesis of a bis-secondary amine.

Materials:

-

3,5-Bis(bromomethyl)toluene

-

Primary amine (e.g., benzylamine, aniline) (at least 4 equivalents)

-

Potassium carbonate or triethylamine (as a base)

-

Acetonitrile or DMF

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Stir bar

-

Round-bottom flask

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the primary amine (4.0 equivalents) and potassium carbonate (4.0 equivalents) in acetonitrile (20 mL).

-

Addition of Electrophile: Add a solution of 3,5-bis(bromomethyl)toluene (1.0 equivalent) in acetonitrile (10 mL) dropwise to the stirred amine solution at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Workup: Filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude bis-secondary amine can be purified by column chromatography.

Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

Caption: SN2 reaction pathway for a benzylic bromide.

Caption: SN1 reaction pathway showing carbocation intermediate.

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

3,5-Bis(bromomethyl)toluene is a potent and versatile electrophile due to its two benzylic bromide functional groups. Its reactivity is governed by the principles of nucleophilic substitution, with the ability to undergo both SN1 and SN2 reactions. The quantitative data from analogous systems provide a solid framework for predicting its behavior with a variety of nucleophiles. The detailed experimental protocols offered in this guide serve as a practical starting point for researchers in the fields of organic synthesis and drug development to effectively utilize this valuable building block in their synthetic endeavors. Careful consideration of the reaction conditions will allow for the selective and high-yielding formation of a wide range of important molecular targets.

References

Application of 1,3-Bis(bromomethyl)-5-methylbenzene in Macrocycle Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(bromomethyl)-5-methylbenzene is a versatile reagent in the field of supramolecular chemistry and drug discovery, primarily utilized as a rigid linker in the synthesis of various macrocyclic structures. Its defined geometry and reactive bromomethyl groups allow for the construction of macrocycles with tailored cavity sizes and functionalities. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of macrocycles using this key building block: Thiacyclophanes, Tetra-imidazolium Macrocycles, and Cyclic Peptides. These macrocycles have shown significant potential in areas ranging from molecular recognition and sensing to the development of novel therapeutics, including anticancer agents.

I. Synthesis of Thiacyclophanes

Thiacyclophanes are a class of macrocycles containing sulfur atoms within the cyclic framework. They are of interest in host-guest chemistry and materials science. The synthesis typically involves the reaction of 1,3-bis(bromomethyl)-5-methylbenzene with a dithiol under high-dilution conditions to favor intramolecular cyclization.

Quantitative Data Summary

| Product Name | Reactants | Solvent | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| 2,11-Dithia[3.3]metacyclophane | 1,3-Bis(bromomethyl)-benzene, 1,3-Bis(mercaptomethyl)benzene | Ethanol | KOH | Not Specified | Reflux | ~40-60% | [1] |

| Substituted Dithia[3.3]metacyclophanes | Substituted 1,3-Bis(bromomethyl)benzenes, Substituted bis(sulfanylmethyl)benzenes | Ethanol | KOH | Not Specified | Not Specified | Variable | [1] |

Experimental Protocol: Synthesis of a Dithia[3.3]metacyclophane

This protocol is a representative example for the synthesis of a simple dithia[3.3]metacyclophane.

Materials:

-

1,3-Bis(bromomethyl)-5-methylbenzene

-

1,3-Bis(mercaptomethyl)benzene

-

Potassium Hydroxide (KOH)

-

Ethanol (absolute)

-

Nitrogen gas

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a 0.1 M solution of 1,3-bis(bromomethyl)-5-methylbenzene in absolute ethanol.

-

Prepare a 0.1 M solution of 1,3-bis(mercaptomethyl)benzene in absolute ethanol.

-

Prepare a 0.2 M solution of potassium hydroxide in absolute ethanol.

-

-

Reaction Setup:

-

Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a large volume of ethanol to the flask to ensure high dilution conditions (e.g., to achieve a final reactant concentration of ~1-5 mM).

-

Begin stirring the ethanol and gently reflux under a nitrogen atmosphere.

-

-

Cyclization Reaction:

-

Simultaneously, add the solutions of 1,3-bis(bromomethyl)-5-methylbenzene, 1,3-bis(mercaptomethyl)benzene, and potassium hydroxide dropwise to the refluxing ethanol over a period of 4-6 hours using separate dropping funnels.

-

After the addition is complete, continue refluxing the reaction mixture for an additional 12-18 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with water to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired thiacyclophane.

-

Synthetic Pathway Diagram

Caption: Synthesis of a Dithia[3.3]metacyclophane.

II. Synthesis of Tetra-imidazolium Macrocycles

Tetra-imidazolium macrocycles are positively charged macrocycles that have found applications as anion receptors and precursors for N-heterocyclic carbene (NHC) ligands. Their synthesis often proceeds in a stepwise manner.

Quantitative Data Summary

| Intermediate/Product | Reactants | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference | |---|---|---|---|---|---|---|---| | Bis-bromoethylimidazolium bromide salt | 1,2-Bis(imidazolylmethyl)benzene, 1,2-Dibromoethane | Acetonitrile | 12 | 110 | Moderate |[2][3] | | Symmetrical Tetra-imidazolium Macrocycle | Bis-bromoethylimidazolium bromide salt, 1,2-Bis(imidazolylmethyl)benzene | Acetonitrile | 48 | Reflux | ~50-70% |[2][3] |

Experimental Protocol: Stepwise Synthesis of a Symmetrical Tetra-imidazolium Macrocycle

This protocol outlines the modular synthesis of a symmetrical tetra-imidazolium macrocycle.

Step 1: Synthesis of Bis-bromoethylimidazolium bromide salt

Materials:

-

1,3-Bis(imidazol-1-ylmethyl)benzene

-

1,2-Dibromoethane

-

Acetonitrile (anhydrous)

Procedure:

-

To a solution of an excess of 1,2-dibromoethane (e.g., 30 equivalents) in anhydrous acetonitrile, add a solution of 1,3-bis(imidazol-1-ylmethyl)benzene (1 equivalent) in anhydrous acetonitrile dropwise over 3 hours at 110 °C with vigorous stirring.

-

Continue stirring the reaction mixture at 110 °C for 12 hours.

-

Cool the mixture and filter the resulting precipitate while hot.

-

Wash the solid with hot acetonitrile and dry under vacuum to yield the bis-bromoethylimidazolium bromide salt.

Step 2: Macrocyclization

Materials:

-

Bis-bromoethylimidazolium bromide salt (from Step 1)

-

1,3-Bis(imidazol-1-ylmethyl)benzene

-

Acetonitrile (anhydrous)

Procedure:

-

Dissolve the bis-bromoethylimidazolium bromide salt (1 equivalent) and 1,3-bis(imidazol-1-ylmethyl)benzene (1 equivalent) in anhydrous acetonitrile.

-

Reflux the mixture for 48 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

-

Wash the crude product with acetonitrile and then diethyl ether.

-

The resulting bromide salt can be further purified by recrystallization or subjected to anion exchange (e.g., with NH₄PF₆) if desired.

Experimental Workflow Diagram

Caption: Stepwise synthesis of a tetra-imidazolium macrocycle.

III. Synthesis of Cyclic Peptides

1,3-Bis(bromomethyl)benzene (often referred to as α,α'-dibromo-m-xylene in this context) is widely used to cyclize peptides containing two cysteine residues. The thiol groups of the cysteine side chains react with the bromomethyl groups via nucleophilic substitution to form a stable thioether linkage. This can be performed on solid-phase synthesized peptides, either in solution after cleavage or directly on the resin.

Quantitative Data Summary

| Method | Peptide | Reagent | Solvent | Base/Additive | Reaction Time | Temperature (°C) | Yield | Reference |

| Solution-Phase Cyclization | Ac-Cys-Gly-Cys-NH₂ | α,α'-Dibromo-m-xylene | Acetonitrile/Water | DIPEA | 30 min | Room Temp. | High | [4][5] |

| On-Resin Cyclization | Resin-bound peptide | α,α'-Dibromo-m-xylene | DMF | DIPEA | 2-4 h | Room Temp. | High | [4][5] |

Experimental Protocol: Solution-Phase Peptide Cyclization

Materials:

-

Linear peptide with two cysteine residues (e.g., Ac-Cys-Gly-Cys-NH₂)

-

α,α'-Dibromo-m-xylene (1,3-Bis(bromomethyl)benzene)

-

Acetonitrile (MeCN)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA) for cleavage (if starting from resin)

-

Reverse-phase HPLC for purification

Procedure:

-

Peptide Preparation:

-

Synthesize the linear peptide on a solid support using standard Fmoc chemistry.

-

Cleave the peptide from the resin and deprotect the side chains using a standard TFA cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry under vacuum.

-

Purify the linear peptide by reverse-phase HPLC and lyophilize.

-

-

Cyclization Reaction:

-

Dissolve the purified linear peptide in a mixture of acetonitrile and water (e.g., 1:1 v/v) to a concentration of approximately 1 mg/mL.

-

Add DIPEA to adjust the pH to ~8.

-

In a separate vial, prepare a 1.1 molar equivalent solution of α,α'-dibromo-m-xylene in acetonitrile.

-

Add the α,α'-dibromo-m-xylene solution to the stirring peptide solution.

-

Monitor the reaction by LC-MS. The reaction is typically complete within 30 minutes.

-

-

Purification:

-

Quench the reaction by adding a small amount of acetic acid.

-

Dilute the reaction mixture with water and purify the cyclic peptide by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product.

-

Experimental Protocol: On-Resin Peptide Cyclization

Materials:

-

Resin-bound peptide with two cysteine residues (side-chain protecting groups removed)

-

α,α'-Dibromo-m-xylene (1,3-Bis(bromomethyl)benzene)

-

N,N-Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Resin Preparation:

-

Swell the peptide-bound resin in DMF.

-

Selectively deprotect the cysteine side-chain protecting groups (e.g., Trt) using a mild acid treatment while the peptide remains attached to the resin.

-

Wash the resin thoroughly with DMF.

-

-

On-Resin Cyclization:

-

Prepare a solution of α,α'-dibromo-m-xylene (5-10 equivalents) and DIPEA (10-20 equivalents) in DMF.

-

Add this solution to the resin and shake at room temperature for 2-4 hours.

-

Monitor the reaction progress by cleaving a small amount of peptide from the resin and analyzing by LC-MS.

-

-

Cleavage and Purification:

-

Once the cyclization is complete, wash the resin with DMF, dichloromethane, and methanol, then dry under vacuum.

-

Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

-

Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and dry.

-

Purify the cyclic peptide by reverse-phase HPLC.

-

Logical Relationship Diagram for Peptide Cyclization

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes [frontiersin.org]

- 3. Stepwise Synthesis of Tetra-imidazolium Macrocycles and Their N-Heterocyclic Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide and peptide library cyclization via bromomethylbenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetraimidazolium macrocycle: a versatile building block and precursor for box-type coordination cages - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Functionalizing Polymers with 1,3-Bis(bromomethyl)-5-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(bromomethyl)-5-methylbenzene is a versatile difunctional aromatic compound that serves as a valuable building block in polymer chemistry. Its two reactive bromomethyl groups can participate in a variety of chemical transformations, making it suitable for two primary applications in polymer science: as a difunctional initiator for controlled radical polymerization techniques to synthesize well-defined polymer architectures, and as a cross-linking or bridging agent to modify the properties of existing polymers.

These application notes provide detailed protocols for two distinct methods of utilizing 1,3-Bis(bromomethyl)-5-methylbenzene:

-